molecular formula C25H42O2 B1587138 4-Octadecyloxybenzaldehyde CAS No. 4105-95-7

4-Octadecyloxybenzaldehyde

Cat. No.: B1587138
CAS No.: 4105-95-7
M. Wt: 374.6 g/mol
InChI Key: AKTNFINCBVUXEH-UHFFFAOYSA-N
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Description

4-Octadecyloxybenzaldehyde is an organic compound with the molecular formula C25H42O2. It is a derivative of benzaldehyde, where an octadecyloxy group is attached to the benzene ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecyloxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyloxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate in acidic conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophilic substitution with reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield 4-Octadecyloxybenzoic acid.

  • Reduction: Reduction typically results in the formation of 4-Octadecyloxybenzyl alcohol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Octadecyloxybenzaldehyde has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

  • Biology: The compound is utilized in the study of cell membranes and lipid interactions due to its long alkyl chain.

  • Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

4-Octadecyloxybenzaldehyde is similar to other long-chain alkoxybenzaldehydes, such as 4-dodecyloxybenzaldehyde and 4-hexadecyloxybenzaldehyde. its longer alkyl chain provides unique properties, such as increased hydrophobicity and potential for stronger interactions with lipid bilayers.

Comparison with Similar Compounds

  • 4-Dodecyloxybenzaldehyde

  • 4-Hexadecyloxybenzaldehyde

  • 4-Tetradecyloxybenzaldehyde

  • 4-Decyloxybenzaldehyde

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Properties

IUPAC Name

4-octadecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNFINCBVUXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403247
Record name 4-Octadecyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-95-7
Record name 4-(Octadecyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4105-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octadecyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-octadecyloxybenzaldehyde facilitate the transport of amino compounds like D-glucosamine across a supported liquid membrane?

A: this compound functions as a carrier molecule in a process that utilizes a reversible Schiff base formation reaction. [, ] The aldehyde group of this compound reacts with the amino group of D-glucosamine, forming a Schiff base. This Schiff base, being more lipophilic, can then traverse the lipid membrane. Once across, the reaction reverses in the presence of an acidic environment, releasing the D-glucosamine on the other side of the membrane. [, ]

Q2: What specific structural features of this compound are crucial for its function as an amino compound carrier in this context?

A2: Two key structural features are essential:

  • Aldehyde Group: This functional group is directly involved in the reversible Schiff base formation with the amino group of the target compound (e.g., D-glucosamine). [, ]
  • Long Alkyl Chain (Octadecyloxy): This hydrophobic chain imparts lipophilicity to the this compound molecule. This enhanced lipophilicity allows the formed Schiff base to readily partition into and permeate through the non-polar environment of the supported liquid membrane. [, ]

Q3: Are there alternative applications for this compound or similar compounds based on their chemical properties?

A: Yes, the ability of this compound to form Schiff bases with amines suggests potential applications beyond membrane transport. For instance, derivatives of this compound have been investigated for their liquid crystal properties due to the presence of the long alkyl chain. [] These compounds exhibit various smectic phases (A, B, and G), which are influenced by the specific end group attached to the molecule. [] This suggests potential applications in areas like display technology or molecular electronics.

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